Butyl undec-10-enoate
Description
2 Applications as a Key Monomer in Specialty Polymer Synthesis
A primary area of research for Butyl undec-10-enoate is its use as a monomer in the synthesis of specialty polymers. chemimpex.com It is particularly valuable in producing biobased aliphatic polyesters through Acyclic Diene Metathesis (ADMET) polymerization. nih.govacs.orgrsc.org This process leverages the terminal double bond of the monomer to create long-chain polymers.
The incorporation of this compound and its derivatives into polymer chains can significantly enhance material properties such as flexibility and durability, making them suitable for applications like coatings, adhesives, and sealants. chemimpex.com Research has demonstrated the synthesis of high-molecular-weight polyesters by polymerizing α,ω-dienes derived from bis(undec-10-enoate) with various diols. acs.orgacs.org The choice of diol and catalyst system, often involving ruthenium-carbene complexes, allows for the tuning of the final polymer's properties. acs.orgmdpi.com For instance, ADMET polymerization of bis(undec-10-enoate) with isosorbide (B1672297) has been shown to produce polymers with significantly higher molecular weights when conducted in ionic liquids compared to previous methods. nih.govresearchgate.net
| Monomer(s) | Catalyst | Solvent/Conditions | Resulting Polymer/Molecular Weight (Mn) | Reference |
|---|---|---|---|---|
| dianhydro-D-glucityl bis(undec-10-enoate) (M1) and 1,9-decadiene (B157367) (DCD) | HG2 Ruthenium-carbene catalyst | CHCl3, 50°C | Unsaturated polyesters (Mn = 9,300–23,400 g/mol) | mdpi.com |
| bis(undec-10-enoate) with isosorbide (M1) | HG2 Ruthenium-carbene catalyst | Ionic Liquids (e.g., [Bmim]PF6) | High-molecular-weight polymers (Mn = 32,200–39,200 g/mol) | nih.govresearchgate.net |
| 4-allyl-2-methoxyphenyl 10-undecenoate (M1) | Grubbs 2nd Gen. catalyst | Not specified | Unimodal polyesters (Mn = 12,700 g/mol) | rsc.org |
| bis(undec-10-enoate) with diols (ethylene glycol, propylene (B89431) glycol, etc.) | Ruthenium-carbene catalysts | Solvent replacement during polymerization | High-molecular-weight polyesters (Mn up to 62,000 g/mol) | acs.org |
3 Intermediate in the Synthesis of Complex Molecules and Functional Materials
Beyond polymerization, this compound serves as a crucial intermediate in the synthesis of a variety of complex molecules and functional materials. chemimpex.coma2bchem.com Its structure is a valuable building block for chemists aiming to design new molecules with specific, desired properties. a2bchem.com
In organic synthesis, it acts as a starting material for producing fragrances and flavors. chemimpex.com The ester group can undergo reactions like hydrolysis or transesterification, while the terminal alkene can be modified through various addition reactions. ontosight.ai This dual reactivity allows chemists to introduce specific functionalities into target compounds, streamlining the production process in chemical manufacturing. chemimpex.coma2bchem.com For example, it can participate in cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, to form new carbon-carbon bonds, thereby enabling the creation of more structurally diverse compounds. a2bchem.com Its t-butyl ester analogue, tert-butyl undec-10-enoate, is also noted as an important organic synthesis intermediate. molnova.com
4 Significance in the Development of New Synthetic Pathways and Reaction Mechanisms
The well-defined structure of this compound and related undecenoates makes them ideal substrates for studying and developing new synthetic methodologies. chemimpex.com Academic and industrial researchers employ these compounds to probe reaction mechanisms and optimize conditions for new transformations. chemimpex.com
A significant area of this research is in the field of olefin metathesis. nih.govmdpi.com The ADMET polymerization of undecenoate-derived monomers is a key platform for testing the efficacy of new catalysts and reaction media. nih.govrsc.org For example, studies have explored the use of various ruthenium-carbene catalysts and have shown that conducting these polymerizations in ionic liquids can lead to higher molecular weight polymers, demonstrating a novel and effective synthetic pathway. nih.govresearchgate.net Furthermore, derivatives like hex-5-enyl undec-10-enoate are used to study the intricacies of ring-closing metathesis (RCM), including stereoselectivity and the effects of catalyst-substrate interactions. mdpi.com These fundamental studies are crucial for advancing the field of synthetic chemistry, enabling the construction of increasingly complex molecular architectures. ethz.ch
5 Derivation from Renewable Feedstocks (e.g., Castor Oil) in Sustainable Chemistry
A key driver for the academic interest in this compound is its connection to sustainable chemistry. The monomer is derived from undec-10-enoic acid, which is produced industrially from the pyrolysis of castor oil. mdpi.comresearchgate.netresearchgate.net Castor oil is a non-edible vegetable oil rich in ricinoleic acid, which is the direct precursor to undec-10-enoic acid. researchgate.netfnr.de
This renewable origin makes this compound an attractive alternative to petroleum-based monomers for polymer production. acs.orgmdpi.com The use of platform molecules derived from plant oils is a central theme in the development of green, sustainable materials. acs.orgmdpi.comfnr.de By utilizing castor oil, researchers can synthesize a variety of valuable chemicals, including the α,ω-diene monomers required for ADMET polymerization, effectively creating "renewable polyethylene (B3416737) mimics" and other advanced bio-based polyesters. acs.orgresearchgate.net This approach aligns with the principles of green chemistry by utilizing renewable feedstocks to create polymers with tunable properties and potential biodegradability. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl undec-10-enoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3H,1,4-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAORJFMGCQWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047624 | |
| Record name | Butyl undec-10-enoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
| Record name | Butyl 10-undecenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/658/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
249.00 to 254.00 °C. @ 756.00 mm Hg | |
| Record name | Butyl undecylenate | |
| Source | Human Metabolome Database (HMDB) | |
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Density |
0.872-0.878 (20°) | |
| Record name | Butyl 10-undecenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/658/ | |
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CAS No. |
109-42-2 | |
| Record name | Butyl 10-undecenoate | |
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| Record name | Butyl 10-undecenoate | |
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| Record name | Butyl 10-undecenoate | |
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| Record name | 10-Undecenoic acid, butyl ester | |
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| Record name | Butyl undec-10-enoate | |
| Source | EPA DSSTox | |
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| Record name | Butyl undec-10-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.338 | |
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| Record name | BUTYL 10-UNDECENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3OKK2UWV6 | |
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| Record name | Butyl undecylenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways
Esterification Reactions for Butyl Undec-10-enoate (B1210307) Synthesis
Esterification is a primary method for synthesizing butyl undec-10-enoate, typically involving the reaction of an alcohol with a carboxylic acid. researchgate.net
The direct reaction of butanol with 10-undecenoic acid is a common pathway for producing this compound. researchgate.netcymitquimica.com This reaction can be performed using both conventional heating methods and ultrasound-assisted synthesis. researchgate.netresearchgate.net The use of ultrasound has been shown to increase the yield by 3 to 7 percentage points compared to conventional methods. researchgate.net
To enhance the rate and efficiency of the esterification process, various catalytic systems are employed. Sulfuric acid is a commonly used catalyst for the synthesis of related esters, such as methyl undec-10-enoate from 10-undecenoic acid and methanol. beilstein-journals.org Other catalysts, including recyclable Cu-deposited V2O5, have also been shown to be effective in the transesterification of similar esters. acs.orgresearchgate.net The choice of catalyst can significantly influence the reaction's selectivity and yield. acs.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the synthesis of a related ester, butyl butyrate, using an acidic ionic liquid catalyst, the optimal conditions were found to be a 1:1 molar ratio of reactants at 110°C for 4 hours, achieving a 90.34% acid conversion. researchgate.net Similarly, for the synthesis of methyl undec-10-enoate, the reaction is typically refluxed for 6 hours. beilstein-journals.org The choice of solvent can also play a significant role; for instance, ionic liquids have been used as effective solvents in the polymerization of related diene monomers. researchgate.netnih.govacs.org
Table 1: Optimization of Reaction Conditions for Ester Synthesis
| Ester Product | Reactants | Catalyst | Temperature (°C) | Time (hours) | Yield/Conversion |
|---|---|---|---|---|---|
| Butyl butyrate | Butyric acid, Butanol | Acidic ionic liquid | 110 | 4 | 90.34% conversion researchgate.net |
| Methyl undec-10-enoate | 10-Undecenoic acid, Methanol | Sulfuric acid | Reflux | 6 | 99% purity beilstein-journals.org |
| Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) | Ethyl-10-undecenoate, 1,4-Cyclohexanedimethanol | Cu-deposited V2O5 | 100 | 23 | Moderate yield acs.orgresearchgate.net |
Incorporation into Advanced Synthetic Strategies
The terminal double bond in this compound makes it a valuable building block in more complex organic syntheses. a2bchem.com
This compound can participate in cross-coupling reactions like the Heck and Suzuki-Miyaura reactions to form new carbon-carbon bonds. a2bchem.com These reactions are powerful tools in organic synthesis for creating complex molecules. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.org The Heck reaction, also typically palladium-catalyzed, couples an unsaturated halide with an alkene. nih.gov While specific examples detailing the use of this compound in these reactions are not extensively documented in the provided results, its structure is amenable to such transformations.
The terminal alkene of this compound is susceptible to thiol-ene reactions, which are a form of click chemistry. wikipedia.org This reaction involves the addition of a thiol across the double bond, typically initiated by radicals, leading to the formation of a thioether. wikipedia.org This process is highly efficient and results in an anti-Markovnikov addition product. wikipedia.org For example, methyl undec-10-enoate, a similar compound, undergoes a thiol-ene reaction with cysteamine (B1669678) hydrochloride as a step in the synthesis of novel lipoconjugates. beilstein-journals.org This demonstrates the utility of the thiol-ene reaction for functionalizing the undecenoate backbone.
Role as a Building Block for Introducing Specific Functionalities
This compound, a derivative of undecenoic acid, serves as a crucial building block in organic synthesis, primarily due to its bifunctional nature. It possesses a terminal alkene group and an ester functionality, which can be selectively targeted to introduce specific chemical moieties into a larger molecule or polymer. The terminal double bond is particularly reactive and accessible for a variety of chemical transformations.
One of the key applications of this terminal alkene is in post-polymerization modification. For instance, polymers synthesized using monomers derived from undec-10-enoate, such as methyl undec-10-enoate, can feature pendant double bonds along their chains. kit.edu These double bonds act as handles for further functionalization through highly efficient reactions like thiol-ene additions and olefin cross-metathesis. kit.edu This strategy allows for the precise tuning of polymer properties after the main backbone has been formed.
A specific example involves the synthesis of copolymers containing 2-(methacryloyloxy)ethyl undec-10-enoate (MEUE). acs.org In these polymers, the undec-10-enoate unit provides an allylic double bond with an eight-methylene spacer, which effectively reduces side reactions during polymerization. acs.org The resulting polymer can be immobilized on a surface, and the pendant allyl groups are then used as anchor points for "grafting-onto" various molecules via thiol-ene click chemistry. kit.eduacs.org This two-step functionalization strategy is advantageous as it allows for the attachment of diverse thiols—hydrophobic, hydrophilic, or even polymeric—under mild, ambient conditions. acs.org
Furthermore, the ester derivative, tert-butyl undec-10-enoate, has been utilized to create aryl-bridged diester monomers. kit.edu This is achieved through α-arylation, where the fatty acid ester is deprotonated and then coupled with a dihaloaromatic compound. kit.edu The resulting monomer, containing two terminal double bonds, can be polymerized through thiol-ene addition reactions, demonstrating how the undecenoate structure can be a foundation for building complex, cross-linked polymer architectures. kit.edu
Synthesis of this compound Derivatives for Specific Research Applications
The strategic modification of this compound has led to the synthesis of novel derivatives with tailored properties for specific research and industrial applications, particularly in materials science and lubrication technology.
A notable application is the synthesis of n-butyl epithio undecanoate for use as a multifunctional lubricant additive. nih.gov The synthesis begins with the epoxidation of the terminal double bond of this compound to form butyl epoxy undecanoate. This intermediate is then converted into the target epithio derivative using ammonium (B1175870) thiocyanate (B1210189) in an ionic liquid medium, achieving high yields. nih.gov These synthesized epithio derivatives, including the butyl ester variant, have been systematically evaluated for their performance as antioxidant, extreme pressure (EP), and anti-wear (AW) additives in different base oils. nih.gov Research findings indicate that n-butyl epithio undecanoate exhibits superior antioxidant properties compared to the standard butylated hydroxytoluene (BHT) in certain base oils and significantly enhances the extreme pressure tolerance of lubricants. nih.gov
| Derivative | Base Oil | Property Evaluated | Result |
| n-Butyl epithio undecanoate | Di-2-ethylhexyl sebacate (B1225510) (DOS) | Antioxidant (Oxidation Onset, °C) | 229.2 °C (vs. 193.8 °C for BHT) |
| n-Butyl epithio undecanoate | Epoxy jatropha fatty acid n-butyl esters (EJB) | Extreme Pressure (Weld Point, kgf) | >200 (at 2 wt%) |
| n-Butyl epithio undecanoate | Di-2-ethylhexyl sebacate (DOS) | Extreme Pressure (Weld Point, kgf) | >200 (at 2 wt%) |
Table 1: Performance of n-Butyl Epithio Undecanoate as a Lubricant Additive. nih.gov This interactive table summarizes the enhanced performance characteristics of the derivative in various lubricant base oils.
In the field of polymer chemistry, derivatives of undec-10-enoic acid are fundamental monomers for Acyclic Diene Metathesis (ADMET) polymerization, a powerful method for creating advanced polymeric materials. mdpi.com Researchers have synthesized various α,ω-diene monomers by reacting undec-10-enoyl chloride with different diols, such as dianhydro-D-glucityl. mdpi.com For example, dianhydro-D-glucityl bis(undec-10-enoate) is used as a bio-based monomer and copolymerized with comonomers like 1,9-decadiene (B157367) using ruthenium-carbene catalysts. mdpi.com This process yields high molecular weight unsaturated polyesters. mdpi.comacs.org Subsequent hydrogenation of the double bonds in the polymer backbone produces saturated, semicrystalline materials with melting temperatures that can be controlled by the monomer ratio. mdpi.com
| Monomer System | Catalyst | Resulting Polymer | Molecular Weight (Mn) | Melting Temp. (Tm) |
| Dianhydro-D-glucityl bis(undec-10-enoate) (M1) + 1,9-decadiene (DCD) | HG2 | Unsaturated Polyester (B1180765) | 9,300–23,400 g/mol | N/A |
| Hydrogenated Poly(M1-co-DCD) | Post-polymerization hydrogenation | Saturated Polyester | - | 71.7–107.6 °C |
| 4-allyl-2-methoxyphenyl 10-undecenoate | HG2 | Unsaturated Polyester | 15,700 g/mol | - |
Table 2: Synthesis of Polyesters from Undec-10-enoate Derivatives via ADMET. mdpi.comrsc.org This interactive table details the synthesis of various polyesters using undec-10-enoate-based monomers, highlighting the resulting polymer characteristics.
Another synthetic derivative, 4-allyl-2-methoxyphenyl undec-10-enoate , was prepared from the reaction of eugenol (B1671780) (from clove oil) and 10-undecenoyl chloride (from castor oil). rsc.org This monomer, derived entirely from renewable resources, was successfully polymerized via ADMET to produce novel polyesters, demonstrating the versatility of the undecenoate structure in creating bio-based polymers. rsc.org
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization is a versatile method for creating linear polymers from α,ω-dienes, driven by the removal of a small volatile olefin, typically ethylene (B1197577). This process has been effectively employed for the synthesis of a variety of unsaturated polyesters from renewable resources.
This compound, derived from castor oil, serves as a valuable α,ω-diene monomer for ADMET polymerization. Its structure, featuring a terminal double bond and an ester functionality, makes it an ideal building block for the synthesis of long-chain aliphatic polyesters. The polymerization of such monomers leads to the formation of unsaturated polymers that can be subsequently hydrogenated to produce saturated polyesters with tailored properties. The use of ω-undecenoate derivatives, like this compound, is a key strategy for producing high-purity α,ω-dienes essential for successful ADMET polymerization nih.gov.
Ruthenium-carbene complexes, particularly Grubbs catalysts, are widely used in the ADMET polymerization of monomers like this compound. These catalysts are known for their tolerance to various functional groups, air stability, and compatibility with a broad range of solvents, which simplifies the polymerization process. The second-generation Grubbs catalyst (G2), for instance, has been shown to effectively polymerize α,ω-dienes derived from undecenoate, yielding polymers with unimodal molecular weight distributions. The development of these catalysts has been a significant contribution to the field of olefin metathesis, earning Robert H. Grubbs a Nobel Prize in Chemistry.
The general structure of a second-generation Grubbs catalyst features a ruthenium center coordinated to a carbene, two anionic ligands (e.g., chloride), and a bulky N-heterocyclic carbene (NHC) ligand. This configuration provides high activity and stability. The Hoveyda-Grubbs catalysts, a variation of the Grubbs catalysts, are also employed for their enhanced stability and initiation characteristics at room temperature. These catalysts have been instrumental in advancing the synthesis of complex polymers through olefin metathesis.
The following table summarizes the effect of different Grubbs-type catalysts on the ADMET polymerization of a representative α,ω-diene monomer, 4-allyl-2-methoxyphenyl 10-undecenoate (M1), which is structurally similar to this compound and provides insight into the expected catalytic behavior.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Mn ( g/mol ) | Mw/Mn |
| G2 | 0.5 | 18 | 7100 | 1.74 |
| G2 | 1.0 | 18 | 8100 | 2.05 |
| HG2 | 1.0 | 18 | 12700 | 1.85 |
Data compiled from a study on a structurally similar monomer to illustrate catalyst performance. rsc.org
Molybdenum-alkylidene catalysts represent another important class of catalysts for ADMET polymerization. These catalysts have demonstrated the ability to produce high molar mass polymers. In some instances, polymerizations using molybdenum-alkylidene catalysts have yielded polyesters with molecular weights ranging from 44,000 to 49,400 g/mol , even when conducted in toluene (B28343) at room temperature. The resulting high molecular weight polymers exhibit enhanced tensile properties. The development of these catalysts has been a key factor in advancing olefin metathesis transformations in chemical synthesis.
To tailor the properties of the resulting polyesters, this compound can be copolymerized with other non-conjugated dienes such as 1,9-decadiene and 1,13-tetradecadiene (B1583877). This approach allows for the synthesis of long-chain aliphatic polyesters with varying methylene (B1212753) unit numbers, which in turn influences the melting temperatures of the saturated polymers after hydrogenation. For instance, the copolymerization of a bis(undec-10-enoate) monomer with 1,9-decadiene has been shown to produce saturated polymers with melting temperatures ranging from 71.7 to 107.6 °C, depending on the molar ratios of the comonomers mdpi.commdpi.com. However, copolymerization with 1,13-tetradecadiene has, in some cases, resulted in polymers with lower molecular weights, indicating that further optimization of reaction conditions may be necessary for certain comonomer pairs mdpi.com.
The properties of the polyesters synthesized through ADMET polymerization are significantly influenced by the catalyst loading and reaction conditions. Generally, an increase in catalyst loading can lead to an increase in the number-average molecular weight (Mn) of the resulting polymer. For example, in the polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate, increasing the G2 catalyst loading from 0.5 mol% to 2.0 mol% resulted in an increase in Mn from 7,300 to 8,300 g/mol rsc.org.
Reaction temperature and the method of byproduct removal also play a crucial role. Conducting polymerizations at elevated temperatures, for instance at 90°C, under a low ruthenium concentration (0.1 mol%) has been identified as an optimized condition for achieving high molecular weight polymers in some systems mdpi.com. The efficient removal of the ethylene byproduct is critical to drive the polymerization equilibrium towards the formation of high molecular weight polymers. Techniques such as conducting the reaction under a dynamic vacuum or in ionic liquids have been shown to be effective in achieving higher Mn values mdpi.com. For instance, the polymerization of dianhydro-D-glucityl bis(undec-10-enoate) in ionic liquids using the Hoveyda-Grubbs second-generation (HG2) catalyst yielded polymers with Mn values between 32,200 and 39,200 g/mol , a significant increase compared to previously reported values of 5,600–14,700 g/mol mdpi.com.
The following table illustrates the effect of catalyst loading on the molecular weight of a polyester derived from an α,ω-diene monomer.
| Catalyst | Catalyst Loading (mol%) | Mn ( g/mol ) | Mw/Mn |
| G2 | 0.5 | 7300 | - |
| G2 | 2.0 | 8300 | - |
Data compiled from a study on a structurally similar monomer to illustrate the effect of catalyst loading. rsc.org
A primary goal in the ADMET polymerization of this compound and related monomers is the synthesis of high molecular weight unsaturated polyesters. The molecular weight of the polymer has a direct impact on its mechanical properties. For example, hydrogenated polyester films prepared from high molecular weight polymers exhibit promising tensile strength and elongation at break, surpassing those of polyethylene (B3416737) and polypropylene (B1209903) mdpi.com.
The synthesis of high molecular weight polymers (Mn > 30,000 g/mol ) has been successfully achieved through ADMET polymerization under bulk (solvent-free) conditions at temperatures between 80–90 °C or in ionic liquids at 50 °C under vacuum mdpi.com. These conditions facilitate the efficient removal of ethylene, thereby promoting the formation of long polymer chains. The resulting unsaturated polyesters can then be used as is or hydrogenated to yield saturated polyesters with desirable thermal and mechanical properties. The ability to produce such high molecular weight polymers from renewable resources like castor oil highlights the potential of ADMET polymerization in sustainable materials science.
Post-Polymerization Modifications and Derivatization
Once the initial unsaturated polyester chains are formed from monomers like this compound, they can undergo further chemical changes to alter their final properties. These modifications are crucial for tailoring the polymer for specific applications.
Unsaturated polyesters synthesized via acyclic diene metathesis (ADMET) polymerization contain carbon-carbon double bonds in their backbone. A common post-polymerization modification is the hydrogenation of these double bonds to create saturated polyesters. This process can be carried out in a "tandem" or "one-pot" synthesis where the hydrogenation step immediately follows the polymerization without isolating the unsaturated polymer. mdpi.comresearchgate.net
This conversion is significant because it alters the material's properties, often improving its thermal stability and changing its mechanical characteristics. The hydrogenation process typically employs a catalyst. For instance, after ADMET polymerization using a ruthenium-carbene catalyst, a subsequent hydrogenation can be performed under mild conditions (e.g., 1.0 MPa H₂ pressure at 50 °C) with the addition of a substance like Al₂O₃. mdpi.com In other systems, catalysts such as RhCl(PPh₃)₃ have been used for the olefin hydrogenation step. semanticscholar.orgsciprofiles.com The completion of hydrogenation is confirmed by analytical methods like ¹H NMR spectroscopy and is often indicated by an increase in the polymer's melting temperature. researchgate.net While some hydrogenation catalysts require severe conditions (e.g., 40 bar H₂ pressure, 110 °C), efficient tandem systems allow the reaction to proceed under much milder conditions. mdpi.com
Depolymerization is a process that breaks down a polymer into its monomer or oligomer components. This is a key area of research for chemical recycling of plastics. For polyesters, alcoholysis (depolymerization using an alcohol) is a frequently employed method, particularly with basic organocatalysts. rsc.orgresearchgate.net This process can selectively and quantitatively break down the polymer into its constituent monomers. For example, studies on poly(bisphenol A carbonate) have shown that catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively catalyze solvent-free alcoholysis to yield bisphenol A and the corresponding organic carbonate. rsc.org While specific depolymerization studies focusing solely on poly(this compound) are not extensively detailed in the provided results, the principles from other polyesters are applicable.
Biodegradation involves the breakdown of materials by microorganisms. Aliphatic polyesters are known for their potential biodegradability. researchgate.net The degradation process often occurs through surface erosion, where enzymes from microbes attack the polymer surface. researchgate.netmdpi.com The rate and extent of degradation depend on the specific polymer structure and the environmental conditions. For instance, poly(ε-caprolactone) (PCL) and poly(butylene succinate-co-adipate) (PBSA) are known to be more readily degraded by a variety of enzymes compared to polyesters like poly(lactic acid) (PLA), which requires industrial composting conditions for efficient degradation. researchgate.netmdpi.com
To enhance the mechanical properties of linear polyesters, a tri-functional cross-linker can be introduced during polymerization to create a network polymer structure. semanticscholar.orgsciprofiles.com Glycerol (B35011) tris(undec-10-enoate), which has three reactive undecenoate arms, is an example of such a cross-linker used in the ADMET polymerization of other undecenoate-based monomers. semanticscholar.orgmdpi.com
The inclusion of a small amount of a cross-linker (e.g., 1.0 mol%) can lead to the formation of soluble network biobased aliphatic polyesters. semanticscholar.orgsciprofiles.com These network polymers, after hydrogenation, have demonstrated significantly improved tensile properties compared to their linear counterparts of similar molecular weight. semanticscholar.orgmdpi.com This approach represents a strategy to develop bio-based polyesters with mechanical characteristics that can be superior to some conventional polyolefins. semanticscholar.orgsciprofiles.com
Structure-Property Relationships in Polymeric Materials
The long aliphatic chain of the undec-10-enoate monomer contributes to the flexibility of the resulting polyester. The butyl ester group further enhances this effect. Generally, long-chain esters are known to improve the flexibility and durability of polymer materials. chemimpex.com The incorporation of plasticizers, which are molecules that intercalate between polymer chains, is a common strategy to increase macromolecular mobility and thus enhance a material's deformability and flexibility. mdpi.com In the case of polyesters derived from this compound, the long butyl and undecylenyl chains can act as internal plasticizers, promoting chain mobility.
The creation of network polymers through cross-linking significantly enhances durability. As shown in studies using glycerol tris(undec-10-enoate) as a cross-linker, the resulting network structure leads to a substantial increase in both tensile strength and elongation at break compared to the linear analogue. semanticscholar.orgsciprofiles.com
| Polymer Type | Cross-linker (CL) Content | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Linear Polymer (HP1) | 0 mol% | 20.8 | 282 |
| Network Polymer (HCP1) | 1.0 mol% | 35.4 | 572 |
Data sourced from studies on polyesters derived from dianhydro-D-glucityl bis(undec-10-enoate) cross-linked with glycerol tris(undec-10-enoate). semanticscholar.orgsciprofiles.com
The thermal properties of polyesters are critical for their processing and end-use applications. For semi-crystalline polymers, the melting temperature (Tₘ) is a key characteristic. The Tₘ of polyesters derived from undecenoate monomers is influenced by factors such as the degree of saturation and the incorporation of co-monomers or amide linkages. mdpi.comrsc.org
Hydrogenation of the unsaturated polymer backbone typically leads to an increase in the melting temperature. researchgate.net Saturated aliphatic polyesters derived from the copolymerization of undecenoate-based monomers can exhibit melting temperatures ranging from 71.7 °C to 107.6 °C, depending on the comonomer ratio. mdpi.com Research on polyesters and poly(ester-amide)s synthesized from methyl 10-undecenoate shows that the incorporation of amide functions into the polymer backbone can result in semi-crystalline materials with melting points ranging from 22 °C to 127 °C. rsc.org In general, aliphatic polyesters have glass transition temperatures well below room temperature. rsc.org The thermal stability is also robust, with temperatures at 5% weight loss often in the range of 330–350 °C. rsc.org
| Polymer Type | Key Structural Feature | Melting Temperature (Tₘ) Range (°C) | Decomposition Temperature (Td5%) Range (°C) |
|---|---|---|---|
| Saturated Copolyesters | Hydrogenated, varying comonomer ratio | 71.7 – 107.6 | Not Specified |
| Poly(ester-amide)s | Contains amide linkages | 22 – 127 | 330 – 350 |
Data compiled from studies on various polyesters derived from undecenoate feedstocks. mdpi.comrsc.org
Polymerization Studies and Polymer Material Science
Polymer Characterization and Properties
The mechanical integrity of biobased polyesters derived from monomers like butyl undec-10-enoate (B1210307) is a critical determinant of their suitability for various applications. Research into these materials reveals a range of tunable thermo-mechanical properties. For instance, a series of thermoplastic polyesters synthesized from renewable monomers, including derivatives of 10-undecenoic acid, demonstrated significant improvements in mechanical properties based on their chemical structure. rsc.org The incorporation of aromatic segments into the polyester (B1180765) backbone, for example, has been shown to be an effective strategy for enhancing mechanical performance. researchgate.net
Studies on fully aliphatic polyesters show they can exhibit high elongation at break, a desirable property for flexible materials. acs.org The Young's modulus and stress at break, however, are highly dependent on the specific composition of the polymer. acs.org In one study, copolyesters showed very high elongation at break, while the elastic modulus (E) and stress at break (σb) decreased with an increase in the content of more flexible co-monomers. acs.org
Recent advancements in polymerization techniques, such as Acyclic Diene Metathesis (ADMET) polymerization, have enabled the synthesis of biobased aliphatic polyesters with enhanced tensile properties. For example, soluble network biobased aliphatic polyesters prepared by ADMET polymerization of bis(undec-10-enyl)isosorbide diester in the presence of a crosslinker, glycerol (B35011) tris(undec-10-enoate), followed by hydrogenation, exhibited superior tensile properties compared to their linear counterparts with similar molecular weights. mdpi.com One such hydrogenated network polymer showed a tensile strength of 35.4 MPa and an elongation at break of 572%, significantly higher than the 20.8 MPa and 282% observed for the linear version. mdpi.com These properties are also favorable when compared to conventional polyolefins like high-density polyethylene (B3416737) and polypropylene (B1209903). mdpi.com
Long-chain aliphatic polyesters, which mimic the structure of polyethylene, can achieve a Young's modulus of around 400 MPa and an elongation at break of over 600% when processed by injection molding. researchgate.net The mechanical properties can be tailored by adjusting the length of the aliphatic chains and the introduction of different functional groups. For instance, polyesters derived from 10-undecenoic acid and vanillic acid have shown Young's modulus values in the range of 50.0–99.7 MPa and elongation at break between 12.7% and 43.7%. researchgate.net Similarly, polyesters incorporating eugenol (B1671780) have exhibited a Young's modulus of 11.6 to 44.2 MPa and elongation at break ranging from 33.6% to 106.7%. rsc.org
Tensile Properties of Various Biobased Polyesters
| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| Network Polyester (Hydrogenated, 1.0 mol% Crosslinker) | - | 35.4 | 572 | mdpi.com |
| Linear Polyester (Hydrogenated) | - | 20.8 | 282 | mdpi.com |
| Polyesters from 10-undecenoic acid and vanillic acid derivatives | 50.0 - 99.7 | - | 12.7 - 43.7 | researchgate.net |
| Polyesters from 10-undecenoic acid and eugenol derivatives | 11.6 - 44.2 | - | 33.6 - 106.7 | rsc.org |
| Long-chain Aliphatic Polyester (PE-19.19) | 400 | - | >600 | researchgate.net |
The molecular weight and its distribution are fundamental polymer characteristics that significantly influence the final properties of biobased polyesters. Generally, as the molecular weight increases, properties such as tensile strength, toughness, and impact strength are enhanced due to increased chain entanglement. nasa.govbapolymers.com
Acyclic Diene Metathesis (ADMET) polymerization has proven to be a robust method for synthesizing high-molecular-weight polyesters from monomers derived from undec-10-enoic acid. nih.gov For example, ADMET polymerization of bis(undec-10-enoate) with various diols has yielded unsaturated polyesters with number-average molecular weights (Mn) up to 15,900 g/mol . nih.govacs.org Further studies have shown that conducting ADMET polymerization in ionic liquids can produce even higher-molecular-weight polymers, with Mn values reaching between 32,200 and 39,200 g/mol , a significant increase from the 5,600–14,700 g/mol range typically achieved in bulk or solution polymerization. nih.gov
The polydispersity index (PDI or Mz/Mn), which describes the breadth of the molecular weight distribution, is also a key parameter. A narrow PDI is often desirable for achieving consistent material properties. Polyesters synthesized from bio-based monomers have been reported with polydispersity values typically between 1.8 and 2.1. rsc.org For instance, ADMET polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate yielded a polymer with an Mn of 12,700 g/mol and a PDI of 1.85. rsc.org
The molecular weight has a direct correlation with mechanical performance. For example, a study on polyester yarns demonstrated that a 30% reduction in molecular weight due to accelerated aging resulted in a 33% reduction in tensile strength. nih.gov This highlights the importance of maintaining molecular weight integrity during processing and use. nih.gov While higher molecular weight generally improves mechanical properties, it can also increase viscosity, making the material more difficult to process. bapolymers.com In blends of polycarbonate (PC) and polyesters, lower molecular weight components were found to have higher mobility, which influenced the morphology and crystallinity of the blend. researchgate.net Therefore, controlling the molecular weight distribution is crucial for tailoring the processability and end-use performance of biobased polyesters derived from monomers such as butyl undec-10-enoate.
Molecular Weight Data for Biobased Polyesters
| Polymerization Method / System | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (Mw/Mn) | Reference |
|---|---|---|---|---|
| ADMET of bis(undec-10-enoate) with isosorbide (B1672297) (in ionic liquid) | 32,200 - 39,200 | - | - | nih.gov |
| ADMET of bis(undec-10-enoate) with isosorbide (bulk) | 5,600 - 8,400 | - | - | nih.gov |
| ADMET of 4-allyl-2-methoxyphenyl 10-undecenoate | 12,700 | - | 1.85 | rsc.org |
| Melt Polycondensation of eugenol and 10-undecenoic acid derivatives | - | 21,000 - 48,000 | 1.8 - 2.1 | rsc.org |
| Polycondensation of vanillic acid and 10-undecenoic acid derivatives | - | 26,700 - 57,200 | - | researchgate.net |
Advanced Analytical Techniques and Characterization
Spectroscopic Characterization
Spectroscopy provides detailed information about the molecular structure and functional groups present in butyl undec-10-enoate (B1210307).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. For butyl undec-10-enoate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton groups. For instance, a notable signal appears at approximately δ 5.81 ppm, which is indicative of the allylic proton in the undecenoate chain.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms present in a molecule. In the analysis of this compound, distinct resonance signals are observed for the carbonyl carbon of the ester group, the olefinic carbons of the double bond, and the various aliphatic carbons in both the butyl and undecenoate chains.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. This can be useful in assessing the purity of a sample and identifying any impurities. For example, in the study of related unsaturated esters, DOSY NMR has been used to differentiate between the monomer and its cyclic dimers. mdpi.com
| Technique | Key Findings for this compound and Related Esters |
| ¹H NMR | Characteristic signal for the allyl proton at δ 5.81 ppm. |
| ¹³C NMR | Provides distinct signals for carbonyl, olefinic, and aliphatic carbons. |
| DOSY NMR | Can differentiate between monomeric esters and their oligomers based on diffusion coefficients. mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESIMS): ESIMS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the analysis of related ester compounds, ESIMS has been used to confirm the formation of the desired product by detecting the corresponding molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺. pitt.eduamazonaws.com
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry: APCI is another soft ionization technique that is well-suited for the analysis of less polar and volatile compounds. nih.gov For undecenoate-containing molecules, APCI-MS has been successfully used to identify the molecular ion, for example, the [M+H]⁺ ion of 4-allyl-2-methoxyphenyl undec-10-enoate was calculated as 331.2 and found to be 331.2. rsc.org This technique is valuable for routine analysis of low molecular weight analytes and can provide clear molecular species with logical neutral losses. researchgate.net
| Technique | Key Findings for this compound and Related Compounds |
| ESIMS | Confirms product formation by detecting molecular ions like [M+H]⁺ and [M+Na]⁺. pitt.eduamazonaws.com |
| APCI-MS | Successfully identifies molecular ions, such as the [M+H]⁺ ion of related undecenoates. rsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and the C-H stretches of the aliphatic chains. upi.edu
UV Spectroscopy for Phototoxicity/Photoallergenicity Assessments
UV spectroscopy is utilized to assess the potential of a substance to cause phototoxicity or photoallergenicity by measuring its absorption of UV radiation. nih.gov For this compound, its UV spectrum was evaluated, and based on the results, it is not expected to be phototoxic or photoallergenic. nih.gov A chemical is generally considered unlikely to be photoreactive if its molar extinction coefficient is less than 10 L·mol⁻¹·cm⁻¹. nih.gov
Chromatographic Methods
Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for purity assessment and reaction monitoring.
Gas Chromatography (GC) and GC/Mass Spectrometry (GC/MS) for Purity and Reaction Monitoring
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is widely used to determine the purity of this compound, with some commercial grades specifying a purity of 98-100% as determined by GC. chemimpex.com For the related compound undec-10-enoic acid, a purity of ≥98.0% is reported by GC analysis. avantorsciences.com
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS combines the separation power of GC with the identification capabilities of MS. This technique is invaluable for both purity assessment and for monitoring the progress of chemical reactions. azom.com The NIST WebBook provides the electron ionization mass spectrum of this compound, which can be used as a reference for its identification in GC/MS analysis. nist.gov GC/MS allows for the qualitative and quantitative analysis of reaction mixtures, providing real-time information on the concentration of reactants and the formation of products and byproducts. azom.comuq.edu.au
| Technique | Application for this compound |
| GC | Determination of purity, with commercial grades often specifying 98-100%. chemimpex.com |
| GC/MS | Purity assessment, reaction monitoring, and structural confirmation using reference mass spectra. azom.comnist.gov |
Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution Analysis
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com This method separates molecules based on their size in solution. youtube.com As a sample passes through a column packed with a porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which penetrate the pores, have a longer path and elute later. youtube.com
In the analysis of polymers derived from this compound, such as those produced through acyclic diene metathesis (ADMET) polymerization, GPC is crucial for characterizing the resulting materials. acs.orgacs.org For instance, high molecular weight polyesters synthesized from biobased monomers, including derivatives of undec-10-enoic acid, have been analyzed by GPC to determine their number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as their polydispersity index (PDI = Mw/Mn). acs.orgpreprints.org The PDI value indicates the breadth of the molecular weight distribution, with a value closer to 1 signifying a narrower distribution. youtube.com
The choice of solvent and calibration standards is critical for accurate GPC analysis. For many synthetic polymers, including those similar in structure to poly(this compound), solvents like tetrahydrofuran (B95107) (THF) are commonly used. elsevierpure.com Calibration is typically performed using standards with known molecular weights, such as polystyrene or polyisobutylene, to create a calibration curve that correlates elution time with molecular weight. shimadzu.comyoutube.comelsevierpure.com Refractive index detectors (RID) are often employed, particularly for polymers that lack strong UV absorbance. shimadzu.com
Thermal Analysis
Thermal analysis techniques are indispensable for understanding the behavior of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. alwsci.com This allows for the determination of various thermal transitions, such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). alwsci.comresearchgate.net DSC provides both qualitative and quantitative information about physical and chemical changes that involve endothermic (heat-absorbing) or exothermic (heat-releasing) processes. tainstruments.comperkinelmer.com.ar
The DSC analysis involves heating a small sample in a pan and comparing its heat flow to that of an empty reference pan. alwsci.com The resulting thermogram plots heat flow against temperature, with peaks indicating thermal events. alwsci.com
Advanced Computational and Theoretical Studies
Computational and theoretical methods provide deep insights into the molecular-level phenomena that govern the properties and reactivity of chemical compounds.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. coe.edu In chemistry, DFT calculations are invaluable for elucidating reaction mechanisms, predicting reaction outcomes, and understanding selectivity. coe.edunih.gov
For reactions involving unsaturated esters like this compound, such as polymerization or other chemical transformations, DFT can be used to model the transition states and intermediates. researchgate.net This allows researchers to understand the energetics of different reaction pathways and predict which products are likely to form. For example, DFT has been used to study the mechanisms of olefin metathesis and hydroboration reactions, which are relevant to the functionalization and polymerization of undec-10-enoates. researchgate.netmdpi.com These calculations can reveal the roles of catalysts and explain observed stereoselectivity and regioselectivity. mdpi.com
Collision Cross Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase. It is an important parameter in ion mobility spectrometry (IMS), often coupled with mass spectrometry (MS). nih.gov Predicted CCS values, calculated using computational methods, can aid in the identification of unknown compounds by comparing theoretical values with experimental data. researchgate.net
For this compound, predicted CCS values have been calculated for various adducts, such as protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) ions. hmdb.cauni.lu These predictions are typically made using machine learning models trained on large datasets of experimentally determined CCS values. nih.govresearchgate.netunizar.es The availability of predicted CCS data enhances the confidence in the identification of this compound in complex mixtures. nih.gov
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 241.21620 | 163.8 | uni.lu |
| [M+Na]⁺ | 263.19814 | 167.7 | uni.lu |
| [M-H]⁻ | 239.20164 | 162.6 | uni.lu |
| [M+NH₄]⁺ | 258.24274 | 181.6 | uni.lu |
| [M+K]⁺ | 279.17208 | 165.3 | uni.lu |
| [M+H-H₂O]⁺ | 223.20618 | 157.7 | uni.lu |
| [M+HCOO]⁻ | 285.20712 | 184.5 | uni.lu |
| [M+CH₃COO]⁻ | 299.22277 | 196.7 | uni.lu |
This table is interactive. Users can sort columns by clicking on the headers.
Computational modeling plays a crucial role in the design of new polymers with desired properties. By simulating the structure and behavior of polymers at the molecular level, researchers can predict their macroscopic properties, such as mechanical strength, thermal stability, and degradability. researchgate.net
In the context of polymers derived from this compound, computational modeling can be used to explore the relationship between the polymer architecture and its performance characteristics. For example, models can predict how the incorporation of ester groups from this compound into a polyethylene-like chain affects its crystallinity and mechanical properties. acs.org This predictive capability accelerates the development of new materials by allowing for the virtual screening of many different polymer structures before undertaking expensive and time-consuming laboratory synthesis. researchgate.net Modeling can also guide the synthesis of degradable polymers by identifying structures that are susceptible to hydrolysis or enzymatic degradation. researchgate.net
Sustainable Chemistry and Environmental Research Aspects
Bio-based Origin and Renewable Resources
The foundation of butyl undec-10-enoate's sustainable profile lies in its derivation from natural, renewable sources, positioning it as a viable alternative to petrochemicals.
Butyl undec-10-enoate (B1210307) is synthesized from undecylenic acid, which is obtained through the pyrolysis of ricinoleic acid, the primary component of castor oil. Castor oil is extracted from the seeds of the Ricinus communis plant, a non-edible crop that can be cultivated on land not suitable for food production, thus avoiding competition with the food supply. The process involves the thermal cracking of methyl ricinoleate (B1264116) at high temperatures to yield methyl undecylenate and heptanal. The resulting undecylenic acid, a bifunctional molecule with a terminal double bond and a carboxylic acid group, serves as a versatile platform for chemical synthesis. The esterification of undecylenic acid with butanol yields this compound. This bio-based origin is a key factor in its classification as a renewable chemical building block.
The reliance on fossil fuels for the production of polymers has raised significant environmental concerns. Castor oil and its derivatives, including this compound, are pivotal in the development of bio-based polymers as sustainable alternatives. These biopolymers offer several advantages, including a reduced carbon footprint and biodegradability. For instance, polyamide 11, a high-performance polymer, is derived entirely from castor oil. The versatility of the undecenoate functional group allows for its use as a monomer in various polymerization reactions, such as acyclic diene metathesis (ADMET), to produce biobased polyesters and other polymers. These materials find applications in diverse sectors, including packaging, automotive parts, and coatings. The development of such polymers from renewable feedstocks like castor oil is a crucial step towards a circular economy and reducing the environmental impact of plastics.
Green Chemistry Principles in Synthesis and Application
The synthesis and application of this compound are increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.
Research has focused on developing more environmentally friendly methods for the synthesis of undecylenic acid esters. One such approach is the use of ultrasound-assisted synthesis, which can significantly shorten reaction times and allow the process to be carried out at room temperature, as opposed to the higher temperatures required for conventional methods. Additionally, the use of water as a solvent in certain organic reactions is being explored as a green alternative, promoting rate enhancements and operational simplicity. These efforts align with the green chemistry principle of designing energy-efficient processes.
The choice of solvent is a critical aspect of green chemistry. Traditional solvents like dichloromethane (B109758) (DCM) and toluene (B28343), often used in olefin metathesis, are being replaced by greener alternatives. Methyl decanoate, a fatty acid derivative, has been shown to be a viable and environmentally benign solvent for olefin metathesis reactions.
Organic carbonates, known for their low toxicity and high biodegradability, are also considered green reagents and solvents. Ionic liquids are another class of alternative solvents that have shown promise in various organic transformations, including esterification and transesterification reactions. Their low vapor pressure and potential for recyclability make them attractive options for reducing the environmental impact of chemical processes. The use of such green solvents in the synthesis and polymerization of this compound contributes to safer and more sustainable chemical manufacturing.
Below is a table summarizing various green solvents and their applications in relevant chemical reactions:
| Green Solvent | Reaction Type | Advantages |
| Methyl Decanoate | Olefin Metathesis | Renewable, non-toxic, environmentally friendly alternative to dichloromethane. |
| Organic Carbonates | Transesterification | Low toxicity, high biodegradability, can be produced from CO2. |
| Ionic Liquids | Esterification, Transesterification | Low vapor pressure, potential for dual activation of reactants, recyclable. |
An even more environmentally friendly approach is the complete elimination of solvents. Solvent-free, or "neat," reaction conditions for olefin metathesis have been successfully demonstrated. These bulk conditions not only avoid the use of large quantities of potentially hazardous solvents but can also lead to a significant reduction in catalyst loading. Performing reactions without a solvent minimizes waste and simplifies product purification, directly aligning with the principles of atom economy and waste prevention in green chemistry.
Evaluation of Persistence, Bioaccumulation, and Toxicity (PBT)
The evaluation of a chemical's potential to be Persistent, Bioaccumulative, and Toxic (PBT) is a critical component of environmental risk assessment under regulatory frameworks like REACH in the European Union. A PBT assessment is a tiered process that begins with screening based on a substance's physicochemical properties and can proceed to higher-tier simulation testing if initial concerns are raised magic.ecothegoodscentscompany.com.
Persistence (P) refers to the substance's resistance to degradation in the environment. A substance is considered persistent if its degradation half-life exceeds certain thresholds in water, sediment, or soil researchgate.net.
Bioaccumulation (B) is the potential for a substance to accumulate in living organisms. This is often initially screened using the octanol-water partition coefficient (log Kow or logP) thegoodscentscompany.com. A high logP value suggests a greater potential for the substance to accumulate in fatty tissues.
Toxicity (T) refers to the substance's potential to cause harm to aquatic organisms, often evaluated through long-term no-observed effect concentrations (NOECs) researchgate.net.
This compound has been identified as a chemical with potential environmental impact magic.eco. Screening-level data, often derived from predictive models, provides initial insights into its PBT profile. For instance, the parent acid, undec-10-enoic acid, is considered to be readily biodegradable and to have a low potential for bioaccumulation arkema.com. However, esterification can alter a molecule's properties. Predictive models estimate the logP value for this compound to be between 4.6 and 5.5, indicating a potential for bioaccumulation lookchem.com.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| LogP | 4.63650 | LookChem lookchem.com |
| XLogP3-AA | 5.5 | The Good Scents Company thegoodscentscompany.com |
| Water Solubility | 0.00104 mmHg at 25°C (Vapor Pressure) | LookChem lookchem.com |
| Molecular Weight | 240.386 g/mol | LookChem lookchem.com |
Environmental Screening Studies for Contaminants of Emerging Concern
Contaminants of emerging concern (CECs) are substances that are not commonly monitored in the environment but have the potential to cause adverse ecological or human health effects mdpi.com. There are tens of thousands of organic chemicals, including ingredients in personal care products, that could be considered CECs researchgate.net. Environmental screening studies are designed to identify the presence and potential risks of these compounds in various environmental compartments, such as surface water and wastewater effluents mdpi.com.
These studies often employ advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to screen for a wide array of compounds mdpi.com. The prioritization of which chemicals to screen for can be based on criteria such as persistence, mobility, and toxicity mdpi.com. While this compound is used in consumer products, leading to its potential release into the environment, the conducted research did not yield specific environmental screening studies that have identified it as a contaminant of emerging concern.
Biodegradability of this compound-derived Polymers
The development of polymers from renewable, bio-based feedstocks is a key goal in sustainable chemistry to reduce reliance on petroleum-based plastics researchgate.net. Esters of undec-10-enoic acid, which is derived from castor oil, are valuable raw materials in this field rsc.org. Research has demonstrated the synthesis of renewable polyesters and poly(ester-amide)s from methyl 10-undecenoate rsc.org. Similarly, undecyl undecenoate has been used to prepare unsaturated polyesters through Acyclic Diene Metathesis (ADMET) polymerization researchgate.net.
These efforts are part of a broader movement to create bio-based and biodegradable polymers, such as polyhydroxyalkanoates (PHAs), which can offer more sustainable end-of-life management options researchgate.netmdpi.com. The synthesis of polymers from undecenoate esters contributes to this goal by utilizing a renewable resource to create new materials researchgate.netrsc.org. While polymers derived from close analogues of this compound are being developed as part of a sustainable materials strategy, specific research on the synthesis and biodegradation rates of polymers derived directly from this compound was not found in the search results.
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 109-42-2 |
| Undec-10-enoic acid | 112-38-9 |
| Methyl 10-undecenoate | 111-81-9 |
Specialized Applications and Functional Materials Research
Coatings, Adhesives, and Sealants
Butyl undec-10-enoate (B1210307) is utilized in the formulation of coatings, adhesives, and sealants, where it contributes to the physical and performance characteristics of the final products. Its compatibility with a range of organic compounds makes it a versatile additive in these systems. nih.gov
Table 1: Influence of Alkyl Chain Length on Material Properties
| Property | Effect of Increasing Alkyl Chain Length | Scientific Rationale |
| Flexibility | Increases | Increased free volume allows for greater polymer chain mobility. |
| Brittleness | Decreases | Disruption of close polymer chain packing prevents cracking. |
| Durability | Increases | Enhanced flexibility prevents the formation of microcracks under stress. |
Chemical Intermediates for Diverse Compounds
The presence of a terminal double bond and an ester group makes Butyl undec-10-enoate a versatile chemical intermediate for the synthesis of a wide array of compounds. nih.gov
This compound itself possesses a fruity aroma and is used as a fragrance and flavoring agent. nih.govchemicalbull.com Its unique scent profile makes it a valuable component in the formulation of perfumes and food-grade flavorings. Furthermore, its terminal double bond provides a reactive site for further chemical modifications, allowing for its use as a precursor in the synthesis of other fragrance molecules. For example, undecylenic acid and its esters are used in fragrance compositions for their ability to neutralize malodors while providing a pleasant scent. googleapis.comgoogle.com The terminal double bond can be a starting point for various organic reactions to create more complex fragrance structures. nih.gov While specific industrial synthesis pathways for other fragrances starting from this compound are often proprietary, the potential for its use in creating a range of scents from fruity to floral is recognized in the fragrance industry.
Undecenoic acid and its derivatives have been investigated for their biological activities, suggesting a role for compounds like this compound as intermediates in pharmaceutical synthesis. Research has shown that undecenoic acid-amino acid hybrid molecules exhibit biological activities. pharmacyjournal.in Specifically, derivatives of undecenoic acid have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, sulfated derivatives of undecenoic acid have shown promising cytotoxicity against certain cancer cell lines. pharmacyjournal.in While direct evidence of this compound being a key intermediate in a currently marketed pharmaceutical is not widespread in public literature, its structural motifs are of interest to medicinal chemists. The long fatty acid chain can improve the lipophilicity of a drug molecule, potentially enhancing its absorption and distribution in the body. The terminal double bond offers a handle for further chemical elaboration to build more complex and biologically active molecules.
Surfactants and Emulsifiers
Fatty acid esters, such as this compound, possess amphiphilic properties, meaning they have both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. This dual nature allows them to act as surfactants and emulsifiers, reducing the interfacial tension between immiscible liquids like oil and water and enabling the formation of stable emulsions. The butyl ester group provides the lipophilic character, while the ester linkage and the potential for modification of the double bond can influence its hydrophilic nature.
Research in Advanced Functional Polymers
The terminal double bond in this compound makes it a valuable monomer in the synthesis of advanced functional polymers through methods like Acyclic Diene Metathesis (ADMET) polymerization. nih.govmdpi.comnih.govacs.orgadvancedsciencenews.com ADMET is a powerful technique for creating polymers with well-defined structures and properties.
Research has demonstrated the synthesis of bio-based long-chain aliphatic polyesters through the ADMET polymerization of α,ω-dienes derived from undec-10-enoate. nih.govmdpi.comacs.org These polyesters can exhibit tunable mechanical properties and potential biodegradability. The polymerization of monomers containing the undec-10-enoate unit allows for the creation of high-molecular-weight polymers. nih.gov Subsequent hydrogenation of the double bonds in the polymer backbone can yield saturated polyesters with different thermal and mechanical properties. nih.govacs.org This line of research is significant for developing sustainable alternatives to petroleum-based polymers. The ability to incorporate the long aliphatic chain of undecenoic acid into a polymer backbone allows for the design of materials with tailored flexibility, thermal stability, and crystallinity.
Table 2: Research Findings on Undecenoate-Based Functional Polymers
| Polymerization Method | Monomer Type | Resulting Polymer | Key Findings |
| Acyclic Diene Metathesis (ADMET) | Bis(undec-10-enoate) with diols | High-molecular-weight unsaturated polyesters | Synthesis of bio-based polyesters with tunable properties. nih.govmdpi.comacs.org |
| ADMET followed by Hydrogenation | Bis(undec-10-enoate) with diols | Saturated aliphatic polyesters | Creation of polymers with modified thermal and mechanical characteristics. nih.govacs.org |
| ADMET in Ionic Liquids | Bis(undec-10-enoate) with isosorbide (B1672297) | High-molecular-weight polymers (Mn > 30,000 g/mol ) | Enables the synthesis of high molar mass polymers under milder conditions. nih.gov |
Polyesters with Tunable Mechanical Properties
The incorporation of this compound into polyester (B1180765) chains through acyclic diene metathesis (ADMET) polymerization offers a pathway to materials with tunable mechanical properties. Research has demonstrated that by creating network structures within biobased aliphatic polyesters, significant improvements in tensile strength and elongation at break can be achieved compared to their linear counterparts.
In one study, soluble network biobased aliphatic polyesters were synthesized by the ADMET polymerization of bis(undec-10-enyl)isosorbide diester in the presence of a tri-arm crosslinker, glycerol (B35011) tris(undec-10-enoate). The resulting polymers, after hydrogenation, exhibited markedly enhanced tensile properties. For instance, a network polymer created with 1.0 mol% of the crosslinker showed a tensile strength of 35.4 MPa and an elongation at break of 572%, a significant increase from the linear polymer's 20.8 MPa and 282%, respectively. mdpi.com
The mechanical properties of these polyesters can be finely tuned by adjusting the amount of the crosslinking agent and the molecular weight of the polymer. The method of introducing the crosslinker also plays a crucial role; a two-step approach, where the crosslinker is added during the polymerization process, has been shown to yield films with superior tensile properties. mdpi.com
| Polymer Type | Crosslinker (mol%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Linear (HP1) | 0 | 20.8 | 282 |
| Network (HCP1) | 1.0 | 35.4 | 572 |
Polymers with Uniform Network Structures
The synthesis of polyesters with uniform network structures has been successfully demonstrated through the ADMET polymerization of α,ω-dienes derived from biorenewable sources, including undecenoates. The inclusion of a tri-arm cross-linker during polymerization is a key strategy to create these network architectures.
For example, the ADMET polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate in the presence of 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate) as a cross-linker has been shown to yield network polymers. rsc.org The formation of these network structures was confirmed through NMR spectroscopy and differential scanning calorimetry (DSC) thermograms. rsc.org This approach allows for the creation of cross-linked polymers, a technique often employed to enhance mechanical properties and thermal stability. rsc.org
Similarly, the ADMET polymerization of bis(undec-10-enyl)isosorbide diester with glycerol tris(undec-10-enoate) as a crosslinker results in soluble network biobased aliphatic polyesters. mdpi.comsemanticscholar.org Despite their network structure, these polymers remain soluble in common organic solvents like chloroform, THF, and toluene (B28343). mdpi.com
End-Functionalized Biobased Aliphatic Polyesters
The introduction of specific functional groups at the chain ends of biobased aliphatic polyesters, synthesized via ADMET polymerization of nonconjugated diene monomers like undecenoates, can impart unique properties. This end-functionalization is achieved through olefin metathesis with a molybdenum-alkylidene catalyst, followed by treatment with various aldehydes. nih.gov
This method allows for the quantitative introduction of end groups, which has been confirmed by techniques such as grafting polyethylene (B3416737) glycol (PEG) with certified molecular weight values. nih.gov The resulting end-functionalized polyesters (EF-PESs) exhibit distinct emission and thermal properties compared to their non-functionalized counterparts. nih.gov
The interaction of the end groups can influence both the melting and crystallization temperatures of the polyesters, with these thermal properties also being dependent on the molecular weight of the polymer chains. nih.gov Furthermore, these end-functionalized polymers have shown unique fluorescence decay lifetimes, indicating a high degree of purity and a narrow distribution in their lengths and structures. nih.gov
| Sample | Decay Lifetime (τ, ps) |
|---|---|
| PES-(DH4T)2 | 570 |
| PES-(3T)2 | 370 |
| 3T-vinyl | 400 |
Development of High-Performance Polymers from Bio-derived Monomers
This compound serves as a valuable bio-derived monomer for the synthesis of high-performance polymers. chemimpex.com Its long carbon chain and terminal double bond make it a versatile building block for creating specialty polymers with enhanced flexibility and durability. chemimpex.com
The development of network biobased aliphatic polyesters from undecenoate-containing monomers has led to materials with tensile properties that are superior to conventional polyolefins such as high-density polyethylene, polypropylene (B1209903), and low-density polyethylene. semanticscholar.org This demonstrates the potential of utilizing bio-derived monomers to create high-performance materials that can compete with and even surpass petroleum-based plastics in certain applications.
Furthermore, the ADMET copolymerization of bio-based monomers like dianhydro-D-glucityl bis(undec-10-enoate) with other α,ω-dienes can produce high molecular weight unsaturated polyesters. mdpi.com Subsequent hydrogenation of these polymers can yield saturated materials with high melting temperatures, indicating good thermal resistance. mdpi.com For example, copolymers with a melting temperature higher than 100 °C have been successfully prepared, showcasing the potential for creating thermally resistant polymers from biobased sources. mdpi.com
Compound Index
| Compound Name |
|---|
| 4-allyl-2-methoxyphenyl 10-undecenoate |
| 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate) |
| Bis(undec-10-enyl)isosorbide diester |
| This compound |
| Dianhydro-D-glucityl bis(undec-10-enoate) |
| Glycerol tris(undec-10-enoate) |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Polymerization and Transformations
The efficiency and selectivity of polymerization and chemical transformations of Butyl undec-10-enoate (B1210307) are critically dependent on the catalytic systems employed. While significant progress has been made, particularly with ruthenium-based catalysts for Acyclic Diene Metathesis (ADMET) polymerization, the exploration of new catalytic frontiers is a key area of future research. The focus is on developing more sustainable, cost-effective, and versatile catalysts that can offer enhanced control over polymer architecture and enable novel chemical modifications.
Recent research has highlighted the potential of late transition metal catalysts, such as nickel and palladium complexes, for the polymerization of olefins, which could be adapted for the vinyl group of Butyl undec-10-enoate. researchgate.netindexcopernicus.com These catalysts are known for their ability to function in the presence of polar groups, a characteristic feature of this compound. Furthermore, the development of enzyme-based catalytic systems presents a green alternative to traditional metal catalysts. researchgate.netunits.it Biocatalysis, utilizing enzymes like lipases, can facilitate both the synthesis and selective modification of polyesters under mild reaction conditions, contributing to more sustainable manufacturing processes. units.itresearchgate.net
Future investigations will likely focus on:
Non-metal and Earth-Abundant Metal Catalysts: Reducing reliance on precious metals like ruthenium by exploring catalysts based on iron, copper, and zinc.
Photocatalysts and Electrocatalysts: Utilizing light or electrical energy to drive polymerization and transformations, offering potential for greater control and reduced energy consumption.
Catalyst Immobilization and Recycling: Developing robust methods for catalyst recovery and reuse to improve the economic and environmental viability of large-scale production.
A comparative overview of emerging catalytic systems is presented in the table below.
| Catalyst Type | Potential Advantages | Research Focus |
| Late Transition Metals (Ni, Pd) | High tolerance to polar functional groups, potential for unique polymer microstructures. researchgate.net | Ligand design to enhance catalyst stability and activity. |
| Enzyme-Based Systems (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradability. researchgate.netunits.it | Enzyme engineering for improved thermal and solvent stability. |
| Photocatalysts | Spatiotemporal control over polymerization, energy efficiency. researchgate.net | Development of catalysts active under visible light. |
Development of Advanced Bio-based Polymers with Tailored Functionalities
This compound serves as a valuable building block for a new generation of bio-based polymers with properties tailored for specific applications. Research is moving beyond simple homopolymers to the creation of more complex architectures, such as copolymers and functionalized materials, to meet the demands of advanced technologies.
One promising approach is the synthesis of copolyesters by reacting monomers derived from 10-undecenoic acid with other bio-based molecules. For instance, thermoplastic polyesters with tunable thermo-mechanical properties have been prepared from monomers derived from eugenol (B1671780) and 10-undecenoic acid. rsc.org The incorporation of aromatic structures from eugenol into the polyester (B1180765) backbone can significantly enhance the material's thermal stability and mechanical strength. rsc.org
Graft polymerization is another powerful technique for modifying the properties of polymers derived from this compound. By grafting side chains with different chemical functionalities onto the main polymer backbone, it is possible to create materials with enhanced flexibility, adhesion, or compatibility with other polymers. researchgate.net This approach allows for the fine-tuning of material properties to an extent not achievable with simple copolymers.
Future research in this area will likely concentrate on:
Synthesis of Block Copolymers: Creating materials with distinct, well-defined domains to achieve properties like thermoplastic elasticity or self-assembly into nanostructures.
Post-Polymerization Modification: Utilizing the terminal double bond of the undecenoate moiety for a wide range of chemical modifications to introduce functionalities such as antimicrobial, antioxidant, or responsive properties.
Development of Polymer Blends and Composites: Combining polymers from this compound with other bio-based polymers or natural fibers to create sustainable composites with superior performance. mdpi.com
The table below summarizes key strategies for developing advanced bio-based polymers from this compound.
| Polymer Architecture | Tailored Functionalities | Potential Applications |
| Copolymers (e.g., with Eugenol) | Enhanced thermal stability, tunable mechanical properties. rsc.org | Engineering plastics, durable coatings. |
| Graft Polymers | Improved flexibility, compatibility, and adhesion. researchgate.net | Adhesives, compatibilizers for polymer blends. |
| Functionalized Polymers | Antimicrobial, antioxidant, stimuli-responsive behaviors. | Biomedical devices, active packaging. |
Integration with Circular Economy Principles
The transition from a linear "take-make-dispose" model to a circular economy is a paramount goal for the plastics industry. Bio-based polymers from this compound are well-positioned to be integrated into a circular framework due to their potential for various end-of-life options beyond landfilling.
A key focus of future research is the development of efficient chemical recycling processes that can break down polyesters back into their constituent monomers. researchgate.net This approach, often referred to as "chemical recycling to monomer" (CRM), allows for the creation of a closed-loop system where the recycled monomers can be used to produce virgin-quality polymer, thus preserving the value of the material. researchgate.net Techniques such as hydrolysis, alcoholysis, and glycolysis are being explored for the depolymerization of polyesters. mst.edu
Enzymatic recycling is another emerging field that offers a highly selective and environmentally benign route to polymer degradation. wur.nl Specific enzymes can be used to catalyze the hydrolysis of ester bonds in the polymer backbone, breaking it down into monomers or oligomers under mild conditions.
The principles of designing for recyclability will also be crucial. This involves creating polymer structures that are inherently easier to deconstruct. For example, incorporating specific chemical linkages into the polymer chain that can be selectively cleaved under certain conditions could facilitate chemical recycling.
Key research directions for integrating this compound polymers into a circular economy include:
Optimization of Chemical Recycling Processes: Improving the efficiency and reducing the energy requirements of depolymerization techniques.
Discovery and Engineering of Depolymerizing Enzymes: Identifying and enhancing enzymes that can specifically and efficiently break down undecenoate-based polyesters.
Design for Circularity: Developing new polymer architectures that are designed from the outset for easy recycling and reuse.
Computational and AI-driven Material Design for this compound Applications
Computational simulations, such as molecular dynamics, can provide insights into the behavior of polymers at the molecular level. uva.nl This can help researchers understand how factors like monomer sequence and chain conformation influence macroscopic properties such as mechanical strength and thermal stability.
The integration of AI and computational modeling in the context of this compound will likely focus on:
High-Throughput Virtual Screening: Using AI to rapidly screen large libraries of potential polymer structures to identify candidates with desired properties. nih.gov
Inverse Design: Developing algorithms that can predict the monomer composition and polymer architecture required to achieve a specific set of target properties.
Predictive Modeling of Polymerization and Degradation: Simulating reaction kinetics and degradation pathways to optimize synthesis conditions and design polymers with controlled lifetimes. uva.nl
The impact of AI on polymer design is summarized in the table below.
| AI/Computational Approach | Application in this compound Polymer Design | Expected Outcome |
| Machine Learning (QSPR) | Predicting properties (e.g., glass transition temperature, tensile strength) of new polymers. nih.gov | Accelerated discovery of high-performance materials. |
| Molecular Dynamics Simulations | Understanding the relationship between molecular structure and macroscopic properties. uva.nl | Rational design of polymers with tailored characteristics. |
| Generative Models | Proposing novel polymer structures with optimized properties. | Innovation in polymer chemistry. |
Investigation of Broader Biological and Biochemical Interactions (Excluding Dosage/Administration)
As a fatty acid ester, this compound and its derivatives can interact with biological systems in various ways. Understanding these interactions is crucial for applications in areas such as biomaterials, cosmetics, and agriculture. Research in this domain, while avoiding clinical aspects like dosage and administration, can provide valuable insights into the biocompatibility and biochemical behavior of these materials.
The biosynthesis of fatty acid esters in microorganisms is an area of active research. For instance, the production of fatty acid butyl esters has been observed in engineered Escherichia coli, indicating the potential for biotechnological production routes for this compound and related compounds. nih.gov This opens up possibilities for sustainable and controlled synthesis using microbial cell factories.
Furthermore, the enzymatic transformation of this compound in biological environments is of interest. Enzymes such as lipases and esterases can catalyze the hydrolysis or transesterification of the ester bond, which could influence the biodegradability and environmental fate of polymers derived from it.
Future research will likely explore:
Biocompatibility of Polymers: Assessing the interactions of undecenoate-based polymers with cells and tissues for potential biomedical applications.
Biodegradation Pathways: Elucidating the enzymatic and microbial processes involved in the breakdown of these materials in various environments.
Biochemical Synthesis: Developing and optimizing microbial strains for the efficient and sustainable production of this compound and its precursors.
Q & A
Q. What ecological risks are associated with this compound leakage into aquatic systems?
- Methodology : Use in vitro models (e.g., Daphnia magna toxicity assays) and QSAR predictions to assess acute/chronic effects. Measure bioaccumulation potential via octanol-water partition coefficients (log P) .
- Uncertainty Analysis : Quantify variability in toxicity thresholds across species and environmental conditions .
Key Methodological Considerations
- Experimental Design : Align variables (e.g., catalyst type, solvent polarity) with measurable outcomes (yield, purity) using factorial designs .
- Data Reliability : Report uncertainties (e.g., ±SD in GC-MS peak areas) and validate instruments with certified reference materials .
- Ethical Compliance : Address waste disposal protocols for unsaturated esters in alignment with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
